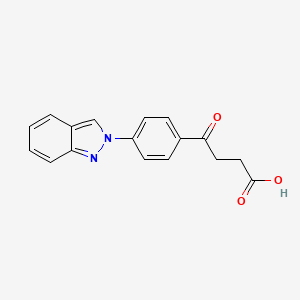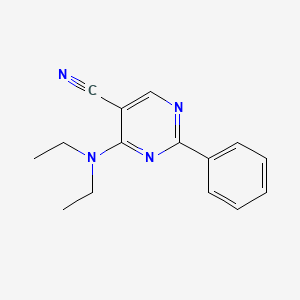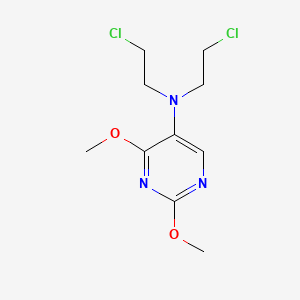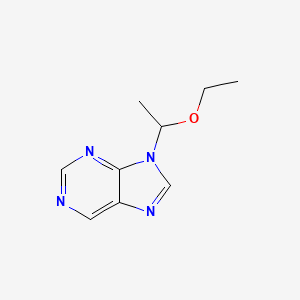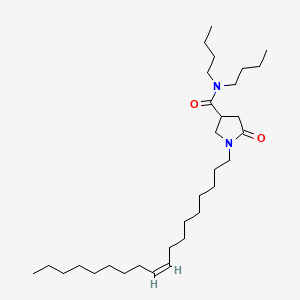![molecular formula C17H14N6O2S B12920808 4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 188623-88-3](/img/structure/B12920808.png)
4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core linked to a pyrimidine ring via a sulfonamide bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, which is then linked to the pyrimidine ring through a sulfonamide bond. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the benzimidazole ring, potentially altering its biological activity.
Reduction: This can affect the sulfonamide group, leading to different derivatives.
Substitution: Both the benzimidazole and pyrimidine rings can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Applications De Recherche Scientifique
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein binding.
Medicine: It has potential as a therapeutic agent due to its antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group enhances the compound’s binding affinity and specificity. This interaction can disrupt critical biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide
- 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine
- 2-Piperidin-4-yl-1H-benzimidazole
Uniqueness
4-((1H-Benzo[d]imidazol-2-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to its specific combination of a benzimidazole core and a pyrimidine ring linked by a sulfonamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
188623-88-3 |
|---|---|
Formule moléculaire |
C17H14N6O2S |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-(1H-benzimidazol-2-ylamino)-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H14N6O2S/c24-26(25,23-16-18-10-3-11-19-16)13-8-6-12(7-9-13)20-17-21-14-4-1-2-5-15(14)22-17/h1-11H,(H,18,19,23)(H2,20,21,22) |
Clé InChI |
AHJDFVUXFSCXAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)
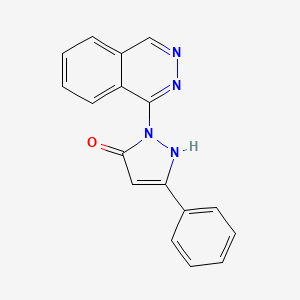
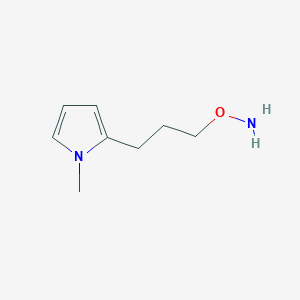
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B12920761.png)
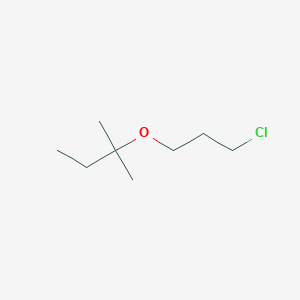
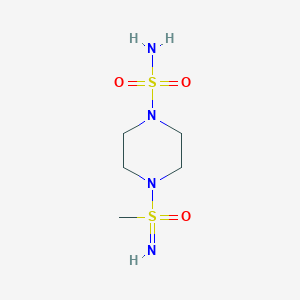
![4-{[(6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide](/img/structure/B12920783.png)
